

A Comparative Analysis of the Oxygen Balance of Hexanitrohexaazaisowurtzitane (CL-20) and RDX

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanitrohexaazaisowurtzitane*

Cat. No.: *B163516*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxygen balance and related performance characteristics of two powerful energetic materials: **Hexanitrohexaazaisowurtzitane** (HNIW), commonly known as CL-20, and Cyclotrimethylenetrinitramine, widely known as RDX. The information presented herein is supported by experimental data and established calculation methods to assist researchers in understanding the fundamental properties of these compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for CL-20 and RDX, facilitating a direct comparison of their oxygen balance and detonation performance.

Property	Hexanitrohexaazaisowurtzitan (CL-20)	RDX (Cyclotrimethylenetrinitramine)
Chemical Formula	<chem>C6H6N12O12</chem> ^[1]	<chem>C3H6N6O6</chem>
Molecular Weight	438.19 g/mol	222.12 g/mol
Oxygen Balance (OB%)*	-10.95%	-21.6% ^[2]
Detonation Velocity	~9,500 m/s ^[1]	~8,750 m/s ^[2]
Detonation Pressure	~420 kbar	~338 kbar

Note: Oxygen balance is calculated based on the assumption of complete combustion to CO₂, H₂O, and N₂.

Experimental Protocols: Determination of Oxygen Balance

The oxygen balance of an explosive is a theoretical value that represents the degree to which a compound can be oxidized. It is a crucial parameter for predicting the energy output and the composition of the detonation products. While direct experimental measurement of oxygen balance is not a standard procedure, it is calculated based on the elemental composition of the molecule.

Methodology for Oxygen Balance Calculation

The oxygen balance (OB%) is calculated using the following formula, assuming the final products of detonation are carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂):

$$\text{OB\%} = [-1600 * (2X + Y/2 - Z)] / \text{Molecular Weight of the compound}$$

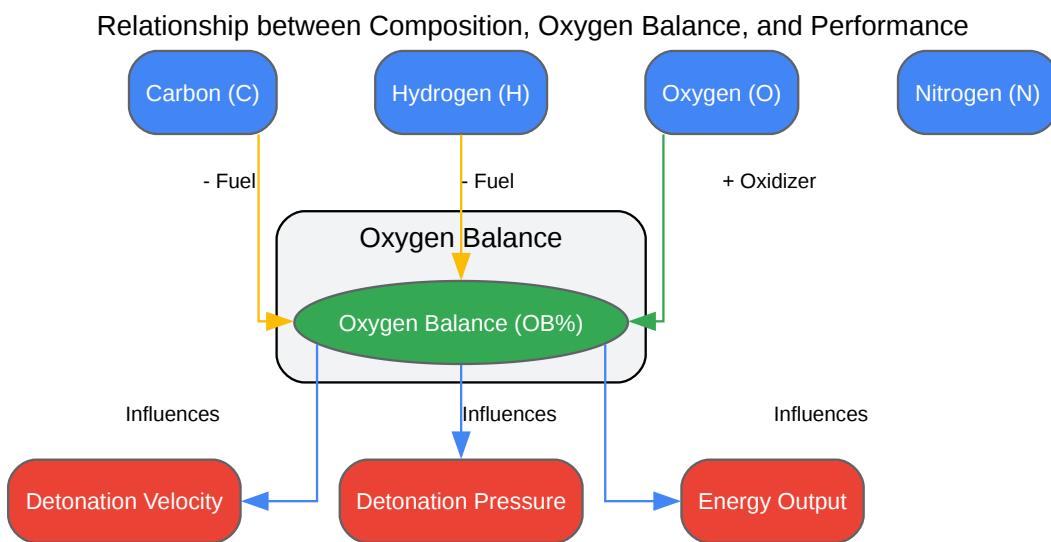
Where:

- X is the number of carbon atoms in the molecule.
- Y is the number of hydrogen atoms in the molecule.

- Z is the number of oxygen atoms in the molecule.
- The molecular weight is the sum of the atomic weights of all atoms in the molecule.

Example Calculation for CL-20 ($\text{C}_6\text{H}_{16}\text{N}_{12}\text{O}_{12}$):

- X = 6
- Y = 6
- Z = 12
- Molecular Weight = 438.19 g/mol
- OB% = $[-1600 * (2*6 + 6/2 - 12)] / 438.19 = -10.95\%$


Example Calculation for RDX ($\text{C}_3\text{H}_{16}\text{N}_6\text{O}_6$):

- X = 3
- Y = 6
- Z = 6
- Molecular Weight = 222.12 g/mol
- OB% = $[-1600 * (2*3 + 6/2 - 6)] / 222.12 = -21.61\%$

A less negative oxygen balance, as seen with CL-20, indicates a more efficient oxidation process during detonation, which contributes to its superior energetic performance.

Mandatory Visualization: Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical composition of an energetic material, its oxygen balance, and its resulting performance characteristics.

[Click to download full resolution via product page](#)

Caption: Logical flow from chemical composition to explosive performance.

This guide demonstrates that CL-20 possesses a more favorable oxygen balance compared to RDX, which is a significant factor contributing to its higher detonation velocity and pressure. This data is essential for researchers in the field of energetic materials for the development of advanced formulations with tailored performance characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanitrohexaazaisowurtzitane - Wikipedia [en.wikipedia.org]

- 2. 8.2.1: Mixing ANFO and the Oxygen Balance | MNG 230: Introduction to Mining Engineering [e-education.psu.edu]
- To cite this document: BenchChem. [A Comparative Analysis of the Oxygen Balance of Hexanitrohexaazaisowurtzitane (CL-20) and RDX]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163516#oxygen-balance-comparison-of-hexanitrohexaazaisowurtzitane-and-rdx>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com